3-ethoxy-N-(2-ethoxyphenyl)benzamide
Description
Properties
IUPAC Name |
3-ethoxy-N-(2-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-20-14-9-7-8-13(12-14)17(19)18-15-10-5-6-11-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTONDOQBXQAWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-ethoxybenzoic acid and 2-ethoxybenzoic acid.
Reduction: Formation of 3-ethoxy-N-(2-ethoxyphenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological activities of 3-ethoxy-N-(2-ethoxyphenyl)benzamide and its analogs:
Key Findings from Comparative Studies
Substituent Positioning :
- The 2-ethoxyphenyl group in the target compound may improve binding to aromatic-rich enzyme pockets compared to analogs like N-(3-ethylphenyl)-2-fluorobenzamide, where a fluorine atom enhances metabolic stability but reduces steric bulk .
- Ethoxy vs. Nitro Groups : The electron-donating ethoxy groups in the target compound contrast with the electron-withdrawing nitro group in 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide, which may render the latter more reactive in nucleophilic substitution reactions .
Heterocyclic Moieties :
- Compounds with thiazole () or benzothiazole () rings exhibit enhanced antimicrobial or kinase-inhibitory activities due to their planar, conjugated systems. The absence of such rings in the target compound may limit its spectrum of activity but improve synthetic accessibility.
Biological Activity Trends :
- Dual Ethoxy Substitution : The dual ethoxy groups in the target compound likely improve water solubility compared to analogs like N-(3-acetylphenyl)-2-ethoxybenzamide, where the acetyl group increases hydrophobicity .
- Enzyme Inhibition : Structural analogs with benzothiazole or oxadiazole rings (e.g., ) show efficacy in targeting inflammatory enzymes, suggesting the target compound may share similar pathways but with modified potency due to its substituents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethoxy-N-(2-ethoxyphenyl)benzamide, and what reaction conditions are typically employed?
- Methodology : The compound can be synthesized via multi-step alkylation and amidation. A common approach involves:
Ethoxy Group Introduction : Reacting phenol derivatives with ethyl bromoacetate or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) to introduce ethoxy groups .
Amide Bond Formation : Coupling the ethoxy-substituted benzoyl chloride with 2-ethoxyaniline using a coupling agent like HATU or DCC in anhydrous dichloromethane .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Structural Elucidation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify ethoxy (-OCH₂CH₃) and amide (-CONH-) functionalities. Aromatic protons typically appear at δ 6.5–8.5 ppm .
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C=O ~1.22 Å, C-N ~1.34 Å) and dihedral angles between aromatic rings (e.g., ~30–50°) .
- Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 25.0232, 5.3705, 8.1289 |
| α (°) | 98.537 |
Q. How can researchers assess the basic biological activity of this compound in preliminary assays?
- Methodology :
Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against S. aureus and E. coli) .
Enzyme Inhibition : Test against targets like cyclooxygenase (COX) for anti-inflammatory potential via fluorometric assays .
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., ibuprofen for COX inhibition).
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly in sterically hindered reactions?
- Strategies :
- Catalyst Screening : Use Pd/C for nitro group reductions (e.g., converting nitro to amine derivatives) under H₂ atmosphere .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) for amidation steps .
- Data Analysis : Track yield improvements via GC-MS or LC-MS quantification.
Q. What computational methods are suitable for predicting the electronic properties of this compound in material science applications?
- Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study HOMO-LUMO gaps and charge distribution .
- Molecular Dynamics (MD) : Simulate interactions with polymers or nanoparticles to assess optoelectronic behavior .
- Case Study : Ethoxy groups enhance electron-donating capacity, potentially improving photovoltaic efficiency in organic semiconductors .
Q. How should researchers resolve contradictions in biological activity data across structurally similar benzamide derivatives?
- Methodology :
Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro vs. ethoxy groups) and measure changes in activity .
Meta-Analysis : Compare datasets from literature using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Example : A nitro group at the para position may reduce antimicrobial activity compared to ethoxy groups due to steric effects .
Q. What in vitro models are appropriate for evaluating the environmental impact of this compound?
- Ecotoxicology Assays :
- Algal Toxicity : Chlorella vulgaris growth inhibition tests (OECD 201) .
- Soil Mobility : Column chromatography with labeled compound to measure adsorption coefficients (Kd) .
- Data Interpretation : High Kd values (>1000 L/kg) indicate low mobility and potential bioaccumulation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
